gelation factor - 126546-11-0

gelation factor

Catalog Number: EVT-1520378
CAS Number: 126546-11-0
Molecular Formula: C6H5ClIN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gelation factors can be derived from both natural and synthetic sources. Natural gelation factors often include polysaccharides (like alginates and agar), proteins (such as gelatin), and other biopolymers. Synthetic gelation factors may involve polymers like polyacrylamide or polyvinyl alcohol. They can be classified based on their origin (natural vs. synthetic), their mechanism of action (physical vs. chemical gelation), and the type of interactions involved (ionic, hydrophobic, or covalent) .

Synthesis Analysis

Methods of Synthesis

The synthesis of gelation factors can be achieved through various methods:

  • Ionotropic Gelation: This involves the use of ions to induce gelation. The most common method is the external method, where a polysaccharide solution is dropped into a crosslinking solution, leading to immediate gel formation at the surface while allowing for a gradient within the gel .
  • Chemical Crosslinking: This method utilizes chemical agents to form covalent bonds between polymer chains, resulting in a stable gel network. For example, polyacrylamide gels are often synthesized using N,N'-methylenebisacrylamide as a crosslinker .
  • pH-Induced Gelation: The pH of the solution can be altered to trigger gel formation. This method is particularly useful for proteins that undergo conformational changes at specific pH levels .
  • Temperature-Induced Gelation: This method relies on the thermal responsiveness of polymers. For instance, certain polymers can transition from a liquid to a gel state when cooled .

Technical Details

The choice of synthesis method affects the properties of the resulting gel, including its mechanical strength, porosity, and swelling behavior. Factors such as concentration of the polymer, temperature during synthesis, and type of crosslinking agent are critical in determining the final characteristics of the gel .

Molecular Structure Analysis

Structure

The molecular structure of gelation factors varies widely depending on their origin. Natural polysaccharides typically consist of long chains of sugar units linked by glycosidic bonds, while proteins are made up of amino acid sequences that fold into specific three-dimensional shapes.

Data

For example, alginate gels exhibit a structure characterized by block sequences that can interact with divalent cations like calcium ions to form stable gels. The molecular weight and distribution also play significant roles in determining the gel's properties .

Chemical Reactions Analysis

Reactions Involved

Gelation involves several chemical reactions:

  • Crosslinking Reactions: These are essential for forming stable gels. For instance, in polyacrylamide gels, free radical polymerization leads to crosslinking between polymer chains .
  • Hydrogen Bonding: In protein gels, hydrogen bonds between amino acids contribute to the stability and texture of the gel .

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature and concentration of reactants. Understanding these kinetics is crucial for optimizing gel properties for specific applications .

Mechanism of Action

Process

The mechanism by which gelation occurs can be categorized into physical and chemical processes:

  • Physical Gelation: Involves non-covalent interactions such as hydrogen bonding and van der Waals forces that lead to network formation without permanent bonds.
  • Chemical Gelation: Involves covalent bonding through crosslinking agents that permanently link polymer chains together.

Data

Research indicates that specific ions (like calcium) can significantly enhance physical gelation by promoting interactions between polymer chains .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of gels include:

  • Swelling Ratio: The ability of a gel to absorb solvent.
  • Mechanical Strength: Resistance to deformation under stress.
  • Porosity: The size and distribution of pores within the gel structure.

Chemical Properties

Chemical properties are influenced by:

  • pH Sensitivity: Some gels respond to pH changes by altering their structure.
  • Thermal Stability: The ability to maintain structural integrity at elevated temperatures.

Relevant data show that hydrogels synthesized from polyacrylic acid exhibit high swelling ratios in varying pH environments due to their ionic nature .

Applications

Scientific Uses

Gelation factors have diverse applications across multiple fields:

  • Food Industry: Used as thickeners or stabilizers in food products.
  • Pharmaceuticals: Employed in drug delivery systems where controlled release is essential.
  • Material Science: Utilized in creating hydrogels for various engineering applications.

Research continues to explore new applications, particularly in biomedicine where hydrogels are being investigated for tissue engineering and regenerative medicine .

Theoretical Foundations of Gelation

Definition and Scope of Gelation in Material Science

Gelation refers to the process where dispersed molecules or particles form a continuous three-dimensional network, resulting in a semi-solid material (gel) that immobilizes the solvent phase. This transition fundamentally alters the system’s rheological properties, shifting from liquid-like flow to solid-like viscoelastic behavior. The gel point marks the critical stage where the system loses fluidity, characterized by a sudden increase in viscosity and the emergence of an elastic modulus [2] [5].

Fundamental Principles of Gel Formation

Gel formation requires two key processes: percolation (establishment of a system-spanning network) and microstructural development (strengthening through inter-chain interactions). The primary polymer chains, termed "primary polymers," interconnect via cross-links—sites where three or more chains converge. Cross-linking density directly governs the gel’s mechanical properties. For instance, in calcium-induced pectin gels, electrostatic interactions between carboxyl groups and Ca²⁺ ions create junction zones essential for network integrity [1] [3] [5]. Critical parameters controlling gelation include:

  • Critical concentration (minimum polymer concentration for network formation)
  • Functionality (number of reactive sites per molecule)
  • Connectivity (topology of inter-chain bonds) [2] [5].

Thermodynamic and Kinetic Models of Gelation

Thermodynamic models describe gelation as a balance between enthalpic stabilization (favorable bond formation) and entropic penalties (reduced chain mobility). The free energy change (ΔG) is expressed as:$$ \Delta G = \Delta H - T\Delta S $$where ΔH is the enthalpy change from bond formation, and ΔS reflects configurational entropy loss. For physical gels, ΔH dominates, enabling reversibility under temperature shifts [4] [7].

Kinetic models address the time-dependent evolution of clusters. The characteristic cluster size (ξ) grows following power-law scaling:$$ \xi \propto t^{z} $$where z is a universal exponent dependent on aggregation mechanisms. In colloidal gels with adhesive interactions (e.g., van der Waals forces), gelation time (t₉) scales with volume fraction (ϕ) as t₉ϕ⁻²‧¹, contrasting with -3‧7 for purely attractive systems due to differences in fractal dimensionality [7].

Flory-Stockmayer Theory and Percolation Theory

The Flory-Stockmayer theory provides a statistical framework for gelation in covalent networks. It predicts the gel point (p_c) for a system containing bifunctional monomers (A-A, B-B) and multifunctional branch units (A_f):$$ p_c = \frac{1}{{r[1 + \rho(f-2)]}^{1/2}} $$where r is the stoichiometric ratio of A/B groups, ρ is the fraction of A groups on branch units, and f is the functionality of branches. This model assumes equal reactivity and absence of intramolecular reactions [2] [5].

Percolation theory conceptualizes gelation as a geometric critical phenomenon. Near the percolation threshold, key properties diverge:

  • Gel fraction: G ∝ (p - p_c)^β
  • Viscosity: η ∝ (p_c - p)^(-k)where β and k are critical exponents. This model accommodates spatial heterogeneity, making it applicable to physical gels like colloidal aggregates [5] [7].

Table 1: Comparison of Gelation Theories

TheoryKey EquationApplicabilityLimitations
Carothers$pc = 2/f{av}$Step-growth polymersUnderestimates gel point
Flory-Stockmayer$p_c = {r[1+\rho(f-2)]}^{-1/2}$Multifunctional monomersNeglects cyclization
Percolation$G \propto (p - p_c)^\beta$Colloidal/particle gelsMean-field approximation

Classification of Gelation Mechanisms

Physical vs. Chemical Gelation PathwaysPhysical gelation relies on reversible, non-covalent interactions:

  • Electrostatic forces: Alginate-Ca²⁺ "egg-box" junctions [3]
  • Hydrogen bonding: Cellulose nanofibril networks [4]
  • Hydrophobic interactions: Gelatin thermo-reversible gels [6]These gels exhibit thermo-reversibility and stimuli-responsiveness but lower mechanical strength.

Chemical gelation involves irreversible covalent bond formation:

  • Radical polymerization: Vinyl/divinyl monomer copolymers [1]
  • Click chemistry: Diels-Alder cycloadditions (e.g., furan-maleimide adducts) [8]Covalent networks demonstrate superior stability and elasticity but lack self-healing capabilities. For example, Diels-Alder networks achieve tunable gel points (T_gel = 97–122°C) based on maleimide substituents (aliphatic vs. aromatic) [8].

Sol-Gel Transitions and Network Formation

The sol-gel transition is identified rheologically when the storage modulus (G') surpasses the loss modulus (G'') at a critical frequency. Structural evolution follows:$$ \text{Random coils} \rightarrow \text{Helices} \rightarrow \text{Aggregated junctions} \rightarrow 3\text{D network} $$In polysaccharides (e.g., carrageenans), coil-to-helix transitions precede helix aggregation, governed by cooling rate and ion availability [2] [3] [4].

Network architecture varies by mechanism:

  • Chemical gels: Homogeneous cross-links with fixed bond angles
  • Physical gels: Heterogeneous "fringed-micelle" junctions
  • Composite systems: Casein-polysaccharide interpenetrating networks enhanced by Ca²⁺ bridging [3] [6].

Table 2: Classification of Gelation Mechanisms

MechanismBond TypeReversibilityExample SystemsNetwork Characteristics
IonotropicElectrostaticReversibleAlginate-Ca²⁺, Pectin-Ca²⁺"Egg-box" junctions
ThermoreversibleH-bonding/HydrophobicReversibleGelatin, AgaroseHelix bundles
CovalentC-C, C-O bondsIrreversiblePEG-DA, Furan-maleimideUniform mesh size
SupramolecularHost-guest (e.g., CD)ReversibleCyclodextrin polymersStimuli-responsive dynamics

Properties

CAS Number

126546-11-0

Product Name

gelation factor

Molecular Formula

C6H5ClIN

Synonyms

gelation factor

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